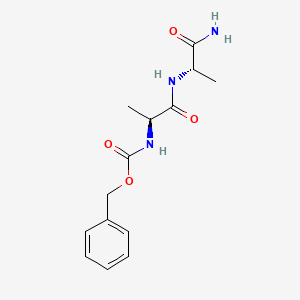

Z-ALA-ALA-NH2

Description

The exact mass of the compound Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164062. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-ALA-ALA-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-ALA-ALA-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIOJLPDGBBVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304050 |

Source

|

| Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50444-54-7 |

Source

|

| Record name | NSC164062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-ALA-ALA-NH2 chemical structure and properties

Structural Characterization, Synthetic Methodology, and Enzymatic Utility

Executive Summary

Z-Ala-Ala-NH₂ (Benzyloxycarbonyl-L-alanyl-L-alanine amide) represents a critical structural motif in peptide chemistry and protease enzymology. Functioning as a minimal substrate mimic, it is extensively utilized to probe the S1-S2 subsite specificity of serine proteases, particularly Human Neutrophil Elastase (HNE) and Subtilisin . Unlike chromogenic substrates (e.g., Z-Ala-Ala-Ala-pNA) designed for high-throughput kinetics, Z-Ala-Ala-NH₂ serves as a crystallographic model for antiparallel

Physicochemical Architecture

The molecule comprises two L-alanine residues protected at the N-terminus by a carbobenzoxy (Z) group and terminated at the C-terminus by a primary amide. This "capped" structure eliminates zwitterionic character, mimicking the interior backbone of a larger protein chain.

Table 1: Chemical Specification

| Property | Data |

| IUPAC Name | Benzyl N-[(1S)-1-[[(1S)-1-carbamoylethyl]carbamoyl]ethyl]carbamate |

| Common Name | Z-Ala-Ala-NH₂ |

| CAS Registry Number | 50444-54-7 |

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| Solubility | Low in |

| Purity Standard | |

| Storage | -20°C, Desiccated |

Structural Significance

The Z-group (Benzyloxycarbonyl) provides lipophilicity and UV detectability (254 nm), facilitating HPLC monitoring. The C-terminal amide (-NH₂) prevents ionization at physiological pH. This is critical for crystallographic studies, as it allows the formation of intermolecular hydrogen bonds (

Synthetic Methodology: Solution Phase

While solid-phase peptide synthesis (SPPS) is standard for longer chains, Solution Phase Synthesis is preferred for Z-Ala-Ala-NH₂ to ensure high purity and scalability without the need for resin cleavage steps that might compromise the C-terminal amide.

Reaction Logic

The synthesis involves the coupling of Z-Ala-OH (carboxyl component) with H-Ala-NH₂ (amine component).[1] H-Ala-NH₂ is often generated in situ from its hydrochloride salt (H-Ala-NH₂·HCl) using a base.

Protocol: EDC/HOBt Coupling

Reagents: Z-Ala-OH, H-Ala-NH₂·HCl, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (Diisopropylethylamine), DMF (Dimethylformamide).

-

Activation: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Chill to 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester.

-

Amine Preparation: In a separate vessel, dissolve H-Ala-NH₂·HCl (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt.

-

Coupling: Add the neutralized amine solution to the activated Z-Ala-OH mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12–16 hours).

-

Workup:

-

Evaporate DMF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash Sequence: 5%

(removes unreacted amine), Sat.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (

:MeOH gradient).

Visualization: Synthetic Workflow

Figure 1: Step-by-step solution phase synthesis of Z-Ala-Ala-NH₂.

Enzymatic Applications & Mechanism

Z-Ala-Ala-NH₂ is a pivotal tool for mapping the S1 and S2 subsites of serine proteases.

Interaction with Elastase (HNE)

Human Neutrophil Elastase (HNE) preferentially binds small hydrophobic residues (Ala, Val) at the P1 position.

-

P2-P1 Recognition: The "Ala-Ala" motif of Z-Ala-Ala-NH₂ perfectly occupies the S2 and S1 pockets of Elastase.

-

Mechanism: The enzyme acts on the peptide bond.[2] However, because the C-terminus is an amide (-NH₂) rather than a leaving group (like p-nitroaniline) or a hydrolyzable ester, Z-Ala-Ala-NH₂ acts as a minimal substrate or a competitive inhibitor precursor .

-

Kinetic Utility: It is often used to determine the binding constant (

) of the P1-P2 motif without rapid hydrolysis, or as a backbone for synthesizing transition-state inhibitors (e.g., converting the amide to a chloromethyl ketone) [2].

Subsite Mapping Logic

Proteases recognize substrates via "S" pockets (Enzyme) that bind "P" residues (Substrate).

-

S2 Pocket: Binds the central Alanine (hydrophobic interaction).

-

S1 Pocket: Binds the C-terminal Alanine.

-

Z-Group: Interacts with the S3/S4 region or solvent interface, providing binding energy via hydrophobic stacking.

Visualization: Protease Subsite Interaction

Figure 2: Schematic of Z-Ala-Ala-NH₂ occupancy within the Elastase active site subsites.

Analytical Characterization

To validate the integrity of Z-Ala-Ala-NH₂, the following analytical benchmarks must be met:

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

-

Detection: 254 nm (Z-group absorption).

-

Expectation: Single sharp peak; retention time shifts significantly compared to Z-Ala-OH due to loss of the free acid.

-

-

1H NMR (DMSO-d6):

-

Aromatic Z-group: Multiplet at

7.3–7.4 ppm (5H). -

Benzylic CH2: Singlet/AB quartet at

5.0–5.1 ppm (2H). -

Alpha-Protons: Two multiplets at

4.0–4.5 ppm. -

Methyl Groups: Two doublets at

1.2–1.3 ppm (Alanine side chains). -

Amide Protons: Distinct signals for the backbone NH and the C-terminal

(often broad singlets).

-

References

-

Karle, I. L. (1996). "Peptide conformation: The unusual role of the Z group." Biopolymers, 40(1), 157-164. (Context: Structural analysis of Z-protected peptides).

-

Powers, J. C., & Gupton, B. F. (1977). "Reaction of serine proteases with aza-amino acid derivatives." Methods in Enzymology, 46, 197-208. (Context: Use of Z-Ala-Ala analogs in protease mapping).

-

Schechter, I., & Berger, A. (1967).[3] "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162. (Context: Definition of S1-P1 nomenclature used in Figure 2).

-

Reagentia. (n.d.). "Z-ALA-ALA-NH2 Product Data." Reagentia Catalog. (Context: CAS 50444-54-7 verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]

Z-ALA-ALA-NH2: A Minimalist Supramolecular Building Block in Materials Science

[1]

Executive Summary

Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) represents a critical class of minimalist peptide building blocks used in the fabrication of supramolecular materials.[1] Unlike complex polypeptides, this dipeptide leverages the interplay between the hydrophobic Carbobenzoxy (Z) protecting group and the hydrogen-bonding capacity of the dialanine backbone to drive self-assembly into high-aspect-ratio nanostructures.

This guide details the physicochemical mechanics, synthesis, and material applications of Z-Ala-Ala-NH2, focusing on its utility in stimuli-responsive hydrogels , piezoelectric nanotubes , and enzymatically degradable scaffolds .[1]

Part 1: Molecular Architecture & Self-Assembly Mechanics[1]

Structural Components

The efficacy of Z-Ala-Ala-NH2 as a material building block stems from its amphiphilic "dumbbell" architecture:

-

N-Terminal Capping (Z-Group): The benzyloxycarbonyl group provides the aromatic moiety necessary for

- -

Dipeptide Backbone (Ala-Ala): The alanine residues offer a compact, flexible linker.[1] Unlike bulky phenylalanine (as in Z-FF), alanine allows for tighter packing arrangements, influencing the mechanical stiffness of the resulting fibrils.

-

C-Terminal Amide (-NH2): The amide terminus removes the negative charge associated with a free carboxyl group.[1] This charge neutralization is critical for promoting gelation at physiological pH (7.[1]4) without the need for extensive salt screening.

Mechanism of Self-Assembly

The transition from monomer to supramolecular polymer follows a nucleation-elongation model.[1]

-

Solvent Switch: Dissolution in a good solvent (HFIP or DMSO) followed by dilution in a poor solvent (Water/PBS) triggers phase separation.[1]

-

Stacking: Z-groups align via

- -

H-Bonding: The amide backbone forms intermolecular hydrogen bonds (beta-sheet-like), stabilizing the growing nanofiber.[1]

Figure 1: Self-assembly pathway of Z-Ala-Ala-NH2 from solution to hydrogel network.[1]

Part 2: Physicochemical Properties & Data[1]

Solubility Profile

Understanding the solubility limits is prerequisite for successful material fabrication.

| Solvent | Solubility (mg/mL) | Interaction Type | Application |

| HFIP | > 100 | H-bond disruption | Stock solution preparation |

| DMSO | > 50 | Dipole-dipole | Cryoprotectant / Stock |

| Methanol | ~ 20 | Polar protic | Intermediate dilution |

| Water | < 1.0 (Insoluble) | Hydrophobic effect | Trigger for assembly |

| PBS (pH 7.4) | < 0.5 | Ionic | Physiological assembly |

Mechanical & Thermal Stability[3]

Part 3: Advanced Applications

Elastase-Responsive Drug Delivery

Z-Ala-Ala-NH2 mimics the substrate specificity of Human Neutrophil Elastase (HNE) , which preferentially cleaves bonds adjacent to small hydrophobic residues like Alanine.[1]

-

Mechanism: In an inflammatory microenvironment (high elastase activity), the peptide bonds in the hydrogel network are cleaved.

-

Release Profile: This degradation leads to the erosion of the material and the subsequent release of encapsulated payloads (e.g., anti-inflammatory drugs).

Piezoelectric Peptide Nanotubes

Similar to diphenylalanine (FF) tubes, Z-Ala-Ala-NH2 assemblies can crystallize into non-centrosymmetric space groups.[1] When stress is applied to these dried nanotubes, the displacement of the amide dipoles generates a measurable electric potential, making them candidates for biocompatible energy harvesting or bio-sensors .

Part 4: Experimental Protocols

Protocol A: Solid-Phase Synthesis (SPPS) of Z-Ala-Ala-NH2

Rationale: SPPS provides higher purity and sequence control than solution-phase methods.[1]

Materials:

-

Rink Amide Resin (Loading 0.6 mmol/g)[1]

-

Fmoc-Ala-OH[1]

-

Z-Ala-OH (N-terminal capping)[1]

-

HBTU/DIEA (Coupling reagents)[1]

-

DMF/DCM (Solvents)[1]

Workflow:

-

Resin Swelling: Swell 500 mg Rink Amide resin in DCM for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[1] Wash with DMF (3x).

-

Coupling 1 (Ala): Dissolve Fmoc-Ala-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin.[1][2][3] Shake for 2 hours.

-

Deprotection: Repeat step 2.

-

Coupling 2 (Z-Ala): Couple Z-Ala-OH using the same stoichiometry. Crucial: Do NOT deprotect after this step. The Z-group must remain.[1]

-

Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours. The high acid concentration cleaves the peptide from the resin but leaves the Z-group intact (Z-group is acid-stable relative to Boc, though sensitive to HBr/AcOH; standard TFA cleavage is usually safe for Z if not prolonged). Note: If Z-group stability in TFA is a concern for specific batches, solution phase synthesis using EDC/NHS coupling is the alternative.

-

Purification: Precipitate in cold diethyl ether. Lyophilize.

Protocol B: Hydrogel Fabrication (Solvent-Switch Method)

Rationale: Direct hydration is difficult due to hydrophobicity.[1] The solvent-switch method ensures homogenous nucleation.

-

Stock Preparation: Dissolve lyophilized Z-Ala-Ala-NH2 in DMSO to a concentration of 50 mg/mL. Vortex until clear.

-

Triggering: Rapidly inject 100

L of stock solution into 900 -

Aging: Allow the mixture to sit undisturbed at room temperature for 1–2 hours.

-

Validation: Invert the vial. If the mass does not flow, a self-supporting hydrogel has formed.

Protocol C: Enzymatic Degradation Assay

Rationale: To quantify the material's responsiveness to elastase.

-

Gel Preparation: Form 200

L hydrogels in a 96-well plate (as per Protocol B). -

Enzyme Addition: Add 100

L of Human Neutrophil Elastase (0.1 U/mL in Tris-HCl buffer) on top of the gel. -

Control: Add 100

L of buffer (no enzyme) to control wells. -

Monitoring: Incubate at 37°C. Measure the release of a pre-encapsulated dye (e.g., Rhodamine B) or monitor the decrease in turbidity (OD600) every 30 minutes for 24 hours.

Figure 2: Enzymatic degradation mechanism of Z-Ala-Ala-NH2 hydrogels by elastase.[1]

References

-

Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Materials. (2021). Link

-

Piezoelectric Peptide and Metabolite Materials. Journal of Peptide Science. (2019). Link

-

Elastase Substrate Specificity and Materials. Sigma-Aldrich Technical Data. Link[1]

-

Methods and Protocols of Modern Solid Phase Peptide Synthesis. Methods in Molecular Biology. (2014). Link

-

Versatile Small Molecule Motifs for Self-assembly in Water. NIH Public Access. (2016).[1] Link

Advanced Conformational Analysis of Z-Protected Dipeptides

A Structural Biology & Medicinal Chemistry Technical Guide

Executive Summary

The conformational analysis of Z-protected (benzyloxycarbonyl) dipeptides is a foundational exercise in peptidomimetics and drug design. Unlike simple aliphatic amides, Z-dipeptides exhibit a complex interplay between the urethane (carbamate) protecting group and the peptide backbone. This guide deconstructs the steric and electronic factors governing these systems—specifically the competition between

The Z-Group Influence: Electronic & Steric Control

The Benzyloxycarbonyl (Z or Cbz) group is not merely a passive protecting group; it is a structural determinant. Its influence stems from the unique properties of the urethane linkage compared to a standard amide bond.

1.1 The Urethane Anomaly

While peptide bonds (amide linkages) predominantly adopt a trans (

-

Trans Preference: The Z-group generally prefers the trans conformation (torsion angle

) about the -

Aromatic Interaction: The phenyl ring of the Z-group is flexible and can fold back to engage in

-stacking or

1.2 The Hydrogen Bond Competition

In non-polar solvents (e.g.,

| Ring Size | Type | Interaction | Structural Motif |

| Intra-residue | Extended | ||

| Inter-residue | |||

| Inter-residue |

Critical Insight: The Z-group oxygen atoms (both the carbonyl and the ether oxygen) are weaker acceptors than a standard peptide amide carbonyl. Consequently, Z-dipeptides often show a "frustrated" landscape where the

Analytical Methodologies: The "Self-Validating" Workflow

To rigorously determine the conformation, one cannot rely on a single technique. The following workflow integrates IR and NMR data to create a self-validating structural model.

2.1 FT-IR Spectroscopy (The Screening Tool)

Infrared spectroscopy provides the first " go/no-go " decision on hydrogen bonding.

-

Amide A Region (3300–3500 cm⁻¹): This is the diagnostic region for N-H stretching.

-

Free N-H: Sharp band at 3420–3450 cm⁻¹ .

-

H-Bonded N-H: Broadened band shifted to 3300–3350 cm⁻¹ .

-

-

Validation Step: Perform a dilution study (10 mM to 0.1 mM in

or-

Intermolecular H-bonds (aggregation) will disappear upon dilution.

-

Intramolecular H-bonds (

) will persist regardless of concentration.

-

2.2 NMR Spectroscopy (The Structural Ruler)

NMR provides atomic-level resolution. The two critical parameters are the Temperature Coefficient and the Coupling Constant .

A. Temperature Coefficients (

-

Strong H-bond:

ppb/K (very stable). -

Moderate/Weak H-bond:

between -

Solvent Exposed (No H-bond):

ppb/K (typically

B. Vicinal Coupling Constants (

-

Hz: Indicates an extended conformation (

-

Hz: Indicates a folded/turn conformation, typical of

Experimental Protocol: Step-by-Step

Objective: Determine if Z-Val-Ala-OMe adopts a

Step 1: Sample Preparation & IR Screening

-

Dissolve Z-dipeptide in dry

to a concentration of 1 mM (to minimize aggregation). -

Acquire FT-IR spectrum (16 scans, 4 cm⁻¹ resolution).

-

Check: Look for Amide A peak.

-

Result A: Peak at 3440 cm⁻¹ only

No intramolecular H-bond. (Stop or check solvent).[1] -

Result B: Peak at 3320 cm⁻¹

Potential turn structure. Proceed to NMR.

-

Step 2: NMR Concentration Study (Aggregation Check)

-

Prepare samples in

at 1 mM, 10 mM, and 50 mM. -

Acquire 1H NMR at 298 K.

-

Check: Overlay amide NH regions.

-

If

shifts downfield with concentration -

If

is constant

-

Step 3: Variable Temperature (VT) NMR

-

Using the 5 mM sample in

. -

Acquire 1H NMR spectra at 273 K, 283 K, 293 K, 303 K, 313 K, and 323 K.

-

Plot

(ppm) vs. Temperature (K). -

Calculate slope (

).-

Validation: If slope is

ppb/K for Val-NH and

-

Step 4: NOESY/ROESY Analysis

-

Acquire 2D NOESY (mixing time 300-500 ms).

-

Look for

(NH-NH) and-

Strong

indicates a turn (residues are close). -

Strong

(

-

Visualization of Logic & Workflows

Diagram 1: The Conformational Analysis Workflow

This diagram outlines the integrated path from synthesis to structural model.

Caption: Integrated workflow for distinguishing intramolecular folding from aggregation in Z-dipeptides.

Diagram 2: Hydrogen Bond Logic Tree

A decision tree for interpreting Temperature Coefficients and Coupling Constants.

Caption: Logic gate for assigning C5 vs C7 rings based on NMR parameters.

Data Summary Table

| Parameter | Free / Random Coil | ||

| IR Amide A | ~3440 cm⁻¹ (Sharp) | ~3350 cm⁻¹ (Broad) | ~3320 cm⁻¹ (Broad) |

| NMR Temp Coeff | |||

| 6–8 Hz (Averaged) | 8–10 Hz (Large) | < 5 Hz (Small) | |

| NOE Pattern | Weak/Averaged | Strong | Strong |

References

-

Conformational Analysis of Peptides by NMR. Source: MDPI (2025). Conformational Analysis of Uniformly 13C-Labeled Peptides. [Link][2]

-

Hydrogen Bond Thresholds in NMR. Source: NIH/PubMed (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. [Link]

-

IR Spectroscopy of Amides. Source: Chemistry LibreTexts (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Intramolecular Hydrogen Bonding P

). Source: ResearchGate (2025).[2] Intramolecularly Hydrogen-Bonded Peptide Conformation. [Link] -

Z-Protecting Group Chemistry. Source: Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

solubility and stability of Z-ALA-ALA-NH2 in different solvents

Executive Summary

Z-ALA-ALA-NH2 (N-benzyloxycarbonyl-L-alanyl-L-alanine amide) is a synthetic dipeptide derivative widely utilized as a chromogenic or fluorogenic substrate model for serine proteases, particularly porcine pancreatic elastase . Its utility in kinetic assays and drug development hinges on a precise balance between its hydrophobic protection group (Z/Cbz) and its peptide backbone.

This guide provides a definitive technical analysis of its physicochemical behavior. It establishes validated protocols for solubilization and storage, addressing the common failure modes—precipitation in aqueous buffers and non-specific hydrolysis in organic stocks—that compromise experimental data.

Molecular Profile & Physicochemical Basis

To predict solubility and stability, one must understand the competing forces within the molecule.

| Feature | Chemical Moiety | Function & Impact |

| N-Terminus | Benzyloxycarbonyl (Z/Cbz) | Hydrophobic Anchor: Provides steric bulk and aromaticity.[1] Drastically reduces water solubility compared to free peptides. |

| Backbone | L-Alanyl-L-Alanine | Structural Spacer: Aliphatic side chains (methyl groups) contribute to moderate hydrophobicity. |

| C-Terminus | Primary Amide (-NH₂) | H-Bond Donor/Acceptor: Increases polarity relative to esters, but lacks the ionizable solubility of a free carboxylate. |

-

Molecular Weight: ~293.32 g/mol

-

Predicted LogP: ~0.5–1.2 (Moderately lipophilic)

-

Physical State: White to off-white crystalline powder.[2]

Solubility Profile

Z-ALA-ALA-NH2 exhibits amphipathic behavior with a bias toward organic solvation. Direct dissolution in aqueous buffers often leads to micro-precipitation, which scatters light and interferes with spectrophotometric assays.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Dipolar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | Preferred for Stock. Solvates the peptide backbone and the aromatic Z-group effectively. |

| Dipolar Aprotic | DMF (Dimethylformamide) | Excellent (>50 mg/mL) | Alternative to DMSO. Use if DMSO interferes with downstream catalysis (rare). |

| Alcohols | Methanol / Ethanol | Moderate (10–25 mg/mL) | Good for intermediate dilutions. High concentrations may cause evaporation issues during storage. |

| Fluorinated | TFE (Trifluoroethanol) | High | Strong H-bond donor; excellent for structuring peptides but expensive and volatile. |

| Aqueous | Water / PBS / Tris | Poor (<1 mg/mL) | Do NOT use for stock. Requires organic co-solvent (typically 1-5% DMSO final conc). |

The "Co-Solvent Spike" Method

To achieve stable aqueous assay conditions, use the Co-Solvent Spike method. This prevents the "crashing out" phenomenon observed when adding powder directly to buffer.

Figure 1: The "Co-Solvent Spike" workflow ensures homogeneity. Direct dissolution of powder into buffer is prohibited.

Stability Profile

Stability is a function of hydrolytic susceptibility and racemization .

Chemical Stability (Hydrolysis)

The amide bond is generally stable at neutral pH (7.0–8.0). However, the Z-group and the peptide bonds are susceptible under specific conditions:

-

Acidic Conditions (pH < 3): Stable for short periods, but strong acids (HBr/Acetic Acid) are used to remove the Z-group. Avoid prolonged exposure.

-

Basic Conditions (pH > 9): Risk of deamidation (conversion of C-terminal amide to acid) and racemization of the Alpha-carbon.

-

Enzymatic Stability: The compound is designed to be cleaved by elastase. Therefore, any biological contamination (bacteria, skin flakes containing proteases) in the buffer will degrade the compound rapidly.

Physical Stability (Aggregation)

In aqueous solutions with <1% DMSO, Z-ALA-ALA-NH2 may form non-covalent aggregates over time (24+ hours), leading to a loss of effective concentration.

Stability Data Summary

| Condition | State | Stability Estimate | Recommendation |

| -20°C (Desiccated) | Solid Powder | > 2 Years | Long-term storage. Protect from moisture.[3] |

| -20°C | DMSO Stock (100 mM) | 6–12 Months | Aliquot to avoid freeze-thaw cycles. |

| +4°C | DMSO Stock | 1 Month | Short-term working stock.[4] |

| +25°C (Room Temp) | Aqueous Buffer | < 4 Hours | Prepare fresh. Susceptible to enzymatic contaminants. |

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target: Create a robust master stock for long-term use.

-

Weighing: Weigh approximately 29.3 mg of Z-ALA-ALA-NH2 into a sterile microcentrifuge tube.

-

Calculation: Calculate the required volume of Anhydrous DMSO (Grade ≥99.9%) using the formula:

.-

Example: For 29.3 mg, add 1.0 mL DMSO.

-

-

Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 1 minute at room temperature.

-

Verification: Inspect visually. The solution must be crystal clear.

-

Aliquot & Store: Dispense into 50 µL aliquots. Store at -20°C.

Protocol B: Stability Testing (HPLC Method)

Target: Verify the integrity of an old stock solution.

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Criteria: A single sharp peak indicates purity. Appearance of earlier eluting peaks suggests hydrolysis (Z-Ala-Ala-OH) or cleavage (Z-Ala-OH).

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in troubleshooting assay failures.

Figure 2: Degradation pathways. Green path represents the desired enzymatic reaction; Red path represents unwanted chemical deamidation.

References

-

PubChem. (n.d.). Z-Ala-NH2 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Introduction: The Imperative for Precision in Peptide Characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of Z-L-Alanyl-L-alaninamide (Z-ALA-ALA-NH2)

In the landscape of drug development and biochemical research, peptides represent a class of molecules with immense therapeutic potential. Their structural integrity, purity, and conformational states are paramount to their function and efficacy. N-Benzyloxycarbonyl-L-alanyl-L-alaninamide (Z-ALA-ALA-NH2), a protected dipeptide, serves as a crucial building block in solid-phase peptide synthesis and as a model compound for studying peptide structure. Its precise characterization is not merely an academic exercise but a foundational requirement for ensuring the reliability of subsequent research and development.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and confirm the identity of Z-ALA-ALA-NH2: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the focus here is not just on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation—a framework for building confidence in your analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a peptide like Z-ALA-ALA-NH2, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice to use both ¹H and ¹³C NMR is deliberate. ¹H NMR offers high sensitivity and provides critical information on proton-proton connectivities through scalar coupling, allowing us to trace the peptide backbone and side chains. ¹³C NMR, while less sensitive, provides a direct count of chemically distinct carbon atoms and offers a wider chemical shift range, which minimizes signal overlap, a common issue in ¹H NMR.[1][2] The selection of a suitable deuterated solvent is the first critical decision. For peptides, solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) or deuterium oxide (D₂O). The key advantage of DMSO-d₆ is its ability to form hydrogen bonds, which slows the exchange rate of amide (N-H) protons with solvent, making these crucial signals sharp and observable.[3]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides a fingerprint of the proton environments. The expected chemical shifts are influenced by neighboring electronegative atoms (O, N) and anisotropic effects from aromatic rings and carbonyl groups.

| Proton Assignment | Structure Moiety | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic | Z-Group (C₆H₅) | ~7.35 | Multiplet (m) | 5H | Standard aromatic region. |

| Benzyl CH₂ | Z-Group (-CH₂Ph) | ~5.05 | Singlet (s) | 2H | Adjacent to ester oxygen and aromatic ring. |

| Urethane NH | Z-Group | ~7.8 | Doublet (d) | 1H | Coupled to Ala¹ α-H; deshielded by C=O. |

| Ala² Amide NH | Peptide Bond | ~8.1 | Doublet (d) | 1H | Coupled to Ala² α-H; deshielded by two C=O groups. |

| Ala¹ α-CH | Ala¹ | ~4.2 | Multiplet (m) | 1H | Coupled to urethane NH and Ala¹ β-CH₃. |

| Ala² α-CH | Ala² | ~4.1 | Multiplet (m) | 1H | Coupled to Ala² amide NH and Ala² β-CH₃. |

| C-terminal NH₂ | Amide | ~7.4 and ~7.0 | Broad Singlets (br s) | 2H | Diastereotopic protons, often broad due to exchange and quadrupole effects. |

| Ala¹ β-CH₃ | Ala¹ | ~1.3 | Doublet (d) | 3H | Coupled to Ala¹ α-CH. |

| Ala² β-CH₃ | Ala² | ~1.2 | Doublet (d) | 3H | Coupled to Ala² α-CH. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbons.[4]

| Carbon Assignment | Structure Moiety | Expected δ (ppm) | Rationale |

| C=O (Amide) | Ala² | ~174 | Carbonyl carbons are highly deshielded. Terminal amide is typically downfield of peptide bond. |

| C=O (Peptide) | Ala¹ | ~172 | Deshielded by adjacent electronegative atoms. |

| C=O (Urethane) | Z-Group | ~156 | Distinct from amide carbonyls, characteristic of carbamates. |

| Aromatic C (Quaternary) | Z-Group | ~137 | Point of attachment for the benzyl group. |

| Aromatic CH | Z-Group | ~128.5, ~128.0, ~127.8 | Standard chemical shifts for monosubstituted benzene ring. |

| Benzyl CH₂ | Z-Group | ~66 | Carbon attached to oxygen is significantly downfield. |

| Ala¹ α-CH | Ala¹ | ~51 | Typical α-carbon chemical shift in peptides. |

| Ala² α-CH | Ala² | ~50 | Slight variation due to different C-terminal environment. |

| Ala¹ β-CH₃ | Ala¹ | ~18 | Aliphatic region. |

| Ala² β-CH₃ | Ala² | ~17 | Aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of Z-ALA-ALA-NH2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Perform the experiment on a 400 MHz or higher field NMR spectrometer.[5] Tune and shim the probe to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks and a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation. For peptides, IR is particularly useful for confirming the presence of amide bonds and assessing secondary structure.[6]

Expertise & Experience: Decoding the Vibrational Signature

The IR spectrum of a peptide is dominated by characteristic amide bond vibrations. The most informative regions are the Amide I and Amide II bands.[7] The Amide I band (1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet).[8] The Amide II band (1500-1600 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching vibrations. Additionally, the presence of the Z-protecting group introduces a distinct urethane C=O stretch, which typically appears at a higher frequency than the amide C=O stretch. The N-H stretching region (~3100-3500 cm⁻¹) provides further confirmation of the amide and urethane groups.

IR Spectral Data (Predicted)

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300 (Broad) | N-H Stretch | Amide & Urethane | Broadness indicates hydrogen bonding, a hallmark of peptide structures. |

| ~3060 | Aromatic C-H Stretch | Z-Group | Characteristic of sp² C-H bonds in the phenyl ring. |

| ~2980-2940 | Aliphatic C-H Stretch | Alanine CH₃ | Characteristic of sp³ C-H bonds. |

| ~1695 | C=O Stretch | Urethane | The carbamate carbonyl is distinct and typically at a higher wavenumber than the amide carbonyls.[9] |

| ~1650 | Amide I (C=O Stretch) | Peptide Bond | A strong, characteristic absorption for the peptide backbone. |

| ~1635 | Amide I (C=O Stretch) | C-Terminal Amide | Often coupled with the peptide bond C=O, resulting in a broad, strong Amide I band. |

| ~1535 | Amide II (N-H Bend, C-N Stretch) | Peptide Bond & Amide | A second strong, characteristic peptide absorption. |

| ~1495, 1455 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl group from the Z-protecting group. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid Z-ALA-ALA-NH2 sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact. This method requires minimal sample preparation.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Confirming Mass and Sequence

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, it is essential for confirming the molecular weight and, through fragmentation, verifying the amino acid sequence.[10]

Expertise & Experience: The Logic of Fragmentation

Electrospray ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that typically produces intact protonated molecular ions (e.g., [M+H]⁺). The first step in the analysis is to confirm that the observed m/z of the molecular ion matches the calculated value for Z-ALA-ALA-NH2.

The true power of MS for peptide characterization comes from tandem mass spectrometry (MS/MS).[11] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Peptide fragmentation predictably occurs along the amide bonds, leading to two major series of ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[12] By identifying the b- and y-ions in the spectrum, we can piece the amino acid sequence back together, providing definitive proof of structure.

Mass Spectrometry Data (Predicted)

-

Molecular Formula: C₁₄H₁₉N₃O₄

-

Monoisotopic Mass: 293.14 Da

-

Full Scan (MS1): The primary ion expected is the protonated molecule.

-

[M+H]⁺: m/z 294.15

-

[M+Na]⁺: m/z 316.13 (Sodium adducts are common)

-

-

Tandem MS (MS/MS) of [M+H]⁺: The fragmentation of the peptide backbone provides sequence-specific ions.

| Ion Type | Fragment Structure | Formula | Calculated m/z |

| b₁ | Z- | C₈H₇O₂ | 135.04 |

| b₂ | Z-Ala- | C₁₁H₁₂NO₃ | 206.08 |

| y₁ | -Ala-NH₂ | C₃H₇N₂O | 87.05 |

| y₂ | -Ala-Ala-NH₂ | C₆H₁₂N₃O₂ | 158.09 |

Additional characteristic fragments, such as the loss of the benzyl group (C₇H₇, 91 Da) or the entire Z-group, may also be observed.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of Z-ALA-ALA-NH2 (~1-10 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the m/z of the precursor ion ([M+H]⁺ at m/z 294.15).

-

MS/MS Scan: Set up a product ion scan experiment.

-

Select the precursor ion (m/z 294.15) in the first mass analyzer (e.g., a quadrupole).

-

Fragment the selected ions in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or ion trap).

-

-

Data Analysis: Correlate the m/z values in the MS/MS spectrum with the predicted b- and y-ion fragments to confirm the peptide sequence.

Visualization: Mass Spectrometry Workflowdot

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. Mascot help: Peptide fragmentation [matrixscience.com]

Methodological & Application

Z-ALA-ALA-NH2 peptide synthesis protocol

Z-ALA-ALA-NH2 as a substrate for specific enzyme assays

Application Note: Kinetic Characterization of Pseudomonas aeruginosa Elastase (LasB) Using the Synthetic Substrate Z-ALA-ALA-NH2

Introduction & Scientific Context

In the landscape of antimicrobial drug discovery, targeting bacterial virulence factors—rather than bacterial viability alone—is a premier strategy to combat resistance. LasB (Pseudomonas Elastase) is a major virulence factor secreted by Pseudomonas aeruginosa, responsible for tissue destruction and immune evasion in Cystic Fibrosis and burn wound infections.

Z-ALA-ALA-NH2 (N-Benzyloxycarbonyl-L-alanyl-L-alanine amide) serves as a highly specific, minimal synthetic substrate for LasB. Unlike bulky protein substrates (Elastin-Congo Red) or chromogenic analogs (Suc-Ala-Ala-Ala-pNA) that may introduce steric artifacts, Z-ALA-ALA-NH2 mimics the precise hydrophobic dipeptide motif preferred by the LasB active site.

Why use Z-ALA-ALA-NH2?

-

Mechanistic Precision: It allows for the isolation of the catalytic cleavage event without the interference of bulky leaving groups.

-

Solubility: It balances the hydrophobicity required for the LasB S1/S2 pockets with sufficient aqueous solubility for kinetic assays.

-

Detection Versatility: While not intrinsically fluorogenic, its cleavage exposes a primary amine, enabling sensitive quantification via Ninhydrin derivatization or HPLC monitoring.

Mechanism of Action & Assay Principle

LasB is a zinc-metalloprotease that preferentially cleaves peptide bonds adjacent to hydrophobic residues. In this assay, LasB hydrolyzes the internal peptide bond of the blocked substrate.

Reaction Pathway:

-

Substrate: The N-terminus is blocked by the Benzyloxycarbonyl (Z) group, preventing non-specific aminopeptidase degradation and rendering the substrate "silent" to amine-reactive dyes.

-

Cleavage: LasB cleaves the peptide bond between the two Alanine residues.

-

Product: The reaction releases L-Alanine Amide (Ala-NH2) , which possesses a free, reactive

-primary amine. -

Detection: The liberated amine reacts with Ninhydrin to form Ruhemann’s Purple, measurable at 570 nm.

Visual Workflow (DOT Diagram)

Figure 1: Enzymatic hydrolysis workflow. LasB cleaves the blocked substrate, exposing a reactive amine for colorimetric detection.

Experimental Protocol

Reagents & Preparation

Critical Buffer Note: Do NOT use Tris or Glycine buffers. Primary amines in these buffers will react with Ninhydrin, causing massive background signal. Use HEPES or MOPS.

| Reagent | Concentration | Preparation Details |

| Assay Buffer | 50 mM HEPES, 5 mM CaCl₂, pH 7.5 | Calcium is essential for LasB stability. Filter sterilize. |

| Substrate Stock | 20 mM Z-ALA-ALA-NH2 | Dissolve in Methanol or DMSO . Store at -20°C. |

| Enzyme Stock | 100 µg/mL LasB | Dilute in Assay Buffer immediately before use. Keep on ice. |

| Ninhydrin Reagent | 2% (w/v) | Dissolve 2g Ninhydrin in 100mL Ethanol. Store in amber bottle. |

| Stop Solution | 0.2 M Citrate Buffer, pH 3.0 | Acidic pH quenches the metalloprotease activity. |

Standard Assay Procedure (96-Well Format)

This protocol is designed for a kinetic endpoint assay.

Step 1: Enzyme Reaction

-

Blank Prep: Add 50 µL Assay Buffer to "Blank" wells.

-

Sample Prep: Add 40 µL Assay Buffer + 10 µL LasB Enzyme solution to "Test" wells.

-

Initiation: Add 50 µL of Z-ALA-ALA-NH2 Substrate (diluted to 1-2 mM in Assay Buffer) to all wells.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Conc: 0.5 - 1.0 mM.

-

-

Incubation: Incubate at 37°C for 30–60 minutes .

Step 2: Termination & Derivatization

-

Stop: Add 50 µL of Stop Solution (Citrate pH 3.0) to all wells.

-

Derivatize: Add 100 µL of Ninhydrin Reagent to all wells.

-

Develop: Seal the plate with a heat-resistant film. Incubate at 80°C for 15 minutes (or 100°C for 10 mins in a heating block). Note: Color development requires heat.

-

Cool: Allow plate to cool to room temperature (approx. 10 mins).

-

Read: Measure Absorbance at 570 nm .

HPLC Alternative (High Precision)

For drug screening where colorimetric interference is a risk:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV at 214 nm (peptide bond) or 254 nm (Phenyl group on Z-cap).

-

Readout: Quantify the disappearance of the Substrate peak and appearance of the Z-Ala product peak.

Data Analysis & Quality Control

Calculating Specific Activity

To quantify activity, generate a Standard Curve using L-Alanine Amide (or L-Alanine) dissolved in Assay Buffer.

-

Standard Curve: Plot Absorbance (570 nm) vs. Concentration of L-Alanine (µM).

-

Calculate Product Released:

-

Enzyme Activity (Units): One Unit = amount of enzyme releasing 1 µmol of Ala-NH2 per minute.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Buffer contamination | Ensure HEPES is used, not Tris. Check water purity. |

| Low Signal | Insufficient heating | Ninhydrin requires >80°C to develop color fully. |

| Precipitation | Substrate insolubility | Ensure Z-ALA-ALA-NH2 stock is fully dissolved in MeOH/DMSO before diluting. Keep final organic solvent <5%. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion. |

References

-

Kessler, E., & Safrin, M. (2014). Elastinolytic activity of Pseudomonas aeruginosa LasB: Methods for substrate specificity and inhibition. Methods in Molecular Biology, 1149, 123-134. Link

-

Nishino, N., & Powers, J. C. (1980). Pseudomonas aeruginosa elastase.[1][2][3] Development of a new substrate, inhibitors, and an affinity ligand. The Journal of Biological Chemistry, 255(8), 3482–3486. Link

-

Olson, J. C., & Ohman, D. E. (1992). Efficient production and processing of elastase in Pseudomonas aeruginosa requires the lasA gene product. Journal of Bacteriology, 174(12), 4140–4147. Link

-

Sigma-Aldrich. (n.d.). Ninhydrin Reagent Protocol for Amino Acid Detection. Link

Sources

- 1. Pseudomonas aeruginosa A2 elastase: purification, characterization and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of Z-Ala-Ala-NH2 into Functional Peptide Architectures

Abstract & Strategic Overview

The incorporation of Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) into larger peptide chains or polymer conjugates is a critical workflow in the development of protease-responsive biomaterials and prodrugs. This specific dipeptide derivative acts as a high-specificity substrate for Human Neutrophil Elastase (HNE) and Pseudomonas aeruginosa elastase.

Unlike standard amino acid building blocks, Z-Ala-Ala-NH2 possesses a chemically inert C-terminal amide and an N-terminal Carbobenzoxy (Z or Cbz) protecting group. Therefore, it cannot be used for standard C-to-N solid-phase peptide synthesis (SPPS) elongation. Instead, it serves primarily as a pre-formed C-terminal "cap" or a soluble fragment for convergent synthesis.

This guide details the methodology for:

-

Selective Deprotection: Removing the Z-group to generate the reactive nucleophile H-Ala-Ala-NH2.

-

Fragment Condensation: Coupling this motif to the C-terminus of larger peptide chains or carboxylated polymers (e.g., PEG-COOH).

-

Validation: Analytical verification of the incorporation.

Chemical Properties & Pre-Synthesis Considerations[1][2][3][4]

Before initiating protocols, the physicochemical limitations of the molecule must be addressed to prevent aggregation and ensure high coupling efficiency.

| Property | Specification | Experimental Implication |

| Molecular Weight | ~293.32 g/mol | Low MW facilitates easy monitoring via LC-MS. |

| Solubility | Low in Water; High in DMF, DMSO, MeOH | Critical: Do not attempt aqueous coupling. Perform all reactions in DMF or NMP. |

| C-Terminus | Amide (-CONH2) | Inert. Stops chain growth. This must be the final segment of the chain. |

| N-Terminus | Z (Benzyloxycarbonyl) | Requires Hydrogenolysis ( |

| Hygroscopicity | Moderate | Store desiccated at -20°C. Warm to RT before opening to prevent condensation. |

Mechanistic Insight: The Elastase Trigger

The Ala-Ala sequence is a "minimal" substrate. In larger chains, this motif is often extended to -Ala-Ala-Pro-Val- to maximize

Protocol A: Catalytic Hydrogenolysis (Z-Group Removal)

Objective: To convert Z-Ala-Ala-NH2 into the free amine H-Ala-Ala-NH2 for subsequent coupling. Constraint: This method is incompatible if the peptide contains Sulfur (Cys, Met) due to catalyst poisoning. For sulfur-containing peptides, use Protocol B (HBr/AcOH).

Materials

-

Z-Ala-Ala-NH2 (1.0 eq)

-

Palladium on Carbon (Pd/C), 10% wt loading (0.1 eq by weight)

-

Solvent: Methanol (MeOH) or DMF (degassed)

-

Hydrogen Gas (

) balloon or source -

Celite filter pad

Step-by-Step Procedure

-

Dissolution: Dissolve Z-Ala-Ala-NH2 in MeOH (concentration ~0.1 M). If solubility is poor, add small amounts of DMF.

-

Note: Ensure the vessel is flushed with Nitrogen (

) to remove oxygen before adding catalyst.

-

-

Catalyst Addition: Carefully add 10% Pd/C catalyst.

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; add to the wet solution under inert gas.

-

-

Hydrogenation: Purge the system with

gas. Maintain a static atmosphere of -

Monitoring: Monitor via TLC (System:

85:10:5) or LC-MS.[2]-

Endpoint: Disappearance of the Z-protected peak and appearance of the lower MW free amine. Reaction time is typically 2–4 hours.

-

-

Work-up:

-

Flush system with

. -

Filter the mixture through a Celite pad to remove Pd/C.

-

Concentrate the filtrate in vacuo.

-

Immediate Use: The resulting H-Ala-Ala-NH2 free base is unstable if stored long-term (prone to diketopiperazine formation). Use immediately in Protocol C.

-

Protocol B: Acidolytic Deprotection (Alternative)

Objective: Removal of Z-group when hydrogenation is not feasible (e.g., presence of Cys/Met in a convergent synthesis scheme).

Procedure

-

Dissolve Z-Ala-Ala-NH2 in 33% HBr in Acetic Acid .

-

Stir at RT for 45–60 minutes.

-

Precipitate the product by adding cold Diethyl Ether (

). -

Centrifuge and wash the pellet 3x with ether to remove excess acid.

-

Result: H-Ala-Ala-NH2

HBr salt.-

Note: You must add an extra equivalent of base (DIEA) during the subsequent coupling step to neutralize the HBr salt.

-

Protocol C: Fragment Condensation (Coupling)

Objective: Covalently link H-Ala-Ala-NH2 to the C-terminus of a larger Peptide-COOH or Polymer-COOH.

Reaction Logic

Since the amine (H-Ala-Ala-NH2) is valuable and potentially unstable, we activate the Carboxylic Acid component (the large chain) first to ensure rapid coupling.

Materials

-

Component A: Carboxyl-Peptide or Polymer-COOH (1.0 eq)

-

Component B: H-Ala-Ala-NH2 (1.2 eq) - Freshly prepared from Protocol A/B

-

Coupling Reagent: HATU (1.1 eq) or EDC/NHS (for aqueous-tolerant polymer systems)

-

Base: DIEA (N,N-Diisopropylethylamine) (2.0–3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure

-

Activation:

-

Dissolve the Carboxyl-Peptide (Component A) in DMF.

-

Add HATU (1.1 eq) and DIEA (1.0 eq).

-

Stir for 2–5 minutes to generate the activated ester (OAt ester).

-

Why? Pre-activation minimizes the exposure of the nucleophile to potential side reactions.

-

-

Coupling:

-

Add H-Ala-Ala-NH2 (Component B) to the activated mixture.

-

Add remaining DIEA (1.0–2.0 eq) to ensure pH is >8.

-

-

Reaction: Stir at RT for 2–12 hours.

-

Monitoring: Check via HPLC.[3] The shift in retention time will be significant due to the addition of the hydrophobic Ala-Ala-NH2 cap.

-

-

Quenching: Add water or 0.1% TFA in water to quench unreacted active esters.

-

Purification:

-

For Peptides: Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

For Polymers: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted small molecules.

-

Visualization: Workflow & Mechanism

Figure 1: Synthesis Workflow Decision Tree

(This diagram illustrates the decision logic between Hydrogenolysis and Acidolysis based on peptide composition.)

Caption: Decision tree for selecting the deprotection strategy of Z-Ala-Ala-NH2 prior to fragment condensation.

Figure 2: Elastase Cleavage Mechanism

(This diagram visualizes how the incorporated motif functions as a release trigger.)

Caption: Mechanism of HNE-mediated cleavage at the P1-P1' site of the incorporated Ala-Ala motif.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Diketopiperazine (DKP) formation | H-Ala-Ala-NH2 cyclizes rapidly. Do not store the intermediate. Add it to the activated acid immediately after deprotection. |

| Incomplete Z-Removal | Catalyst poisoning or old catalyst | Use fresh Pd/C. Ensure solvent is sulfur-free. If using HBr, ensure reagents are anhydrous. |

| Product Precipitation | Solubility mismatch | The Z-group is hydrophobic; the product is polar. The reaction mixture may turn cloudy. Add DMF to solubilize. |

| Racemization | Over-activation | Use HATU/DIEA at 1:1 stoichiometry. Avoid large excess of base during the activation step (Step 5.1). |

References

- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group removal conditions).

-

Kasperkiewicz, P., et al. (2012).[4] "Current and prospective applications of non-proteinogenic amino acids in profiling of proteases substrate specificity." Biological Chemistry. Link

-

Barrett, A.J., et al. (1989). "Substrates for Human Neutrophil Elastase." Biochemical Journal. (Defines the kinetic specificity of Ala-Ala motifs).

-

Sigma-Aldrich. "Elastase Substrate I, Colorimetric - Technical Sheet." (Provides solubility and stability data for Z-Ala-Ala derivatives). Link

- Butenas, S., et al. (1997). "Action of human neutrophil elastase on peptide thiobenzyl esters." Biochemistry. (Mechanistic details on elastase cleavage sites).

Sources

- 1. peptide.com [peptide.com]

- 2. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retatrutide (LY3437943), 99.4% purity peptide [novoprolabs.com]

- 4. Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging Z-Ala-Ala-NH2 Scaffolds in Serine Protease Inhibitor Design

Executive Summary

In the development of small-molecule therapeutics for inflammatory diseases (e.g., COPD, cystic fibrosis), Human Neutrophil Elastase (HNE) remains a critical drug target. The dipeptide derivative Z-Ala-Ala-NH2 serves as a foundational "minimalist" scaffold for probing the S1 and S2 subsites of elastase-like serine proteases.

This application note details the utility of Z-Ala-Ala-NH2 not merely as a substrate, but as a structural template for designing transition-state inhibitors. We provide protocols for determining its binding affinity via competitive kinetics (since the parent amide is non-fluorogenic) and methodologies for using it as a crystallographic probe to map active site geometry.

Mechanistic Basis: The Schechter & Berger Recognition System

To effectively utilize Z-Ala-Ala-NH2, one must understand how it occupies the catalytic cleft. Serine proteases recognize substrates via a "lock and key" mechanism defined by Schechter and Berger (1967).

-

The Enzyme (S-sites): Elastase contains a specificity pocket (

) that preferentially binds small hydrophobic side chains (Val, Ala). -

The Scaffold (P-sites):

-

(Ala): Fits into the

-

(Ala): Interacts with the

-

(Z-group): The Carbobenzoxy (Cbz) group provides hydrophobic bulk, mimicking a P3 amino acid (like Phe or Val) and interacting with the

-

(Ala): Fits into the

Visualization: Substrate-Enzyme Interaction

The following diagram illustrates the alignment of Z-Ala-Ala-NH2 within the Elastase active site.

Caption: Schematic representation of Z-Ala-Ala-NH2 alignment within the Elastase active site according to Schechter & Berger nomenclature.

Application 1: Competitive Kinetics for "Silent" Scaffolds

Z-Ala-Ala-NH2 is a "silent" substrate; its cleavage does not release a chromophore or fluorophore. To determine its affinity (

Protocol: Determination of Affinity via Competition

Objective: Calculate the

Materials

-

Enzyme: Human Neutrophil Elastase (HNE), 20 nM stock.

-

Chromogenic Substrate (Reporter): MeO-Suc-Ala-Ala-Pro-Val-pNA (

mM). -

Test Molecule: Z-Ala-Ala-NH2 (dissolved in DMSO).

-

Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

Step-by-Step Methodology

-

Preparation: Prepare a 2x Master Mix of HNE (final assay concentration 10 nM) in assay buffer.

-

Reporter Setup: Prepare the chromogenic substrate at a fixed concentration equal to its

(e.g., 140 µM). This maximizes sensitivity to competitive binding. -

Titration: Prepare a serial dilution of Z-Ala-Ala-NH2 (0 µM to 5 mM).

-

Reaction Initiation:

-

Add 50 µL of Z-Ala-Ala-NH2 dilutions to a 96-well clear plate.

-

Add 25 µL of Reporter Substrate.

-

Add 25 µL of Enzyme Master Mix to initiate reaction.

-

-

Monitoring: Measure Absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes at 25°C.

-

Analysis: Calculate initial velocities (

). Plot

Data Processing

Fit the data to the Cheng-Prusoff equation for competitive inhibition to derive the

Typical Results Table:

| Parameter | Value (Approx.) | Interpretation |

| Reporter | 140 µM | Affinity of the colored substrate. |

| Z-Ala-Ala-NH2 | ~2.5 mM | Concentration required to halve reporter velocity. |

| Calculated | ~1.25 mM | True affinity of the Z-Ala-Ala-NH2 scaffold. |

Note: A high

Application 2: From Scaffold to Inhibitor (SAR Workflow)

The primary value of Z-Ala-Ala-NH2 is its role as a precursor. By chemically modifying the C-terminal amide, the molecule transitions from a weak substrate to a potent inhibitor.

Structural Activity Relationship (SAR) Strategy

-

Warhead Attachment: Convert the amide to an electrophile (e.g., Chloromethyl Ketone, Boronic Acid) to covalently trap the catalytic Serine-195.

-

Backbone Optimization: Modify the P2/P3 residues to improve selectivity (e.g., changing Ala to Pro or Val).

Workflow Diagram: Inhibitor Maturation

The following flow chart depicts the logical progression from the Z-Ala-Ala-NH2 parent scaffold to a lead inhibitor candidate.

Caption: Iterative workflow for converting the Z-Ala-Ala-NH2 scaffold into a potent serine protease inhibitor.

Application 3: Crystallographic Fragment Screening

Z-Ala-Ala-NH2 is small enough to diffuse into pre-formed protein crystals. This "soaking" technique allows researchers to visualize the precise conformation of the P1-P3 residues within the active site without inducing rapid hydrolysis (due to the slow turnover of the simple amide compared to ester substrates).

Protocol: Crystal Soaking

Objective: Obtain an X-ray diffraction dataset of the Elastase:Z-Ala-Ala-NH2 complex.

-

Crystallization: Grow HNE crystals using the Hanging Drop Vapor Diffusion method (e.g., 1.5 M Ammonium Sulfate, pH 5.5).

-

Soak Preparation: Dissolve Z-Ala-Ala-NH2 in the mother liquor at a high concentration (10–50 mM).

-

Critical Step: Ensure the pH is slightly acidic (pH 5.0–5.5). At this pH, the catalytic Histidine-57 is protonated, significantly slowing down the hydrolysis of the substrate, effectively trapping it in the Michaelis complex.

-

-

Incubation: Transfer crystals to the soaking drop for 10–60 minutes.

-

Cryo-protection: Briefly pass crystals through cryo-protectant (mother liquor + 25% glycerol) containing the ligand.

-

Data Collection: Flash cool in liquid nitrogen and collect X-ray data.

-

Outcome: The resulting electron density map (

) will reveal the coordinates of the Z-Ala-Ala backbone, guiding the placement of future inhibitor functional groups.

References

-

Schechter, I., & Berger, A. (1967).[1][2] On the size of the active site in proteases.[2][3] I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157–162.

-

Bieth, J. G. (1995). Theoretical and practical aspects of proteinase inhibition kinetics. Methods in Enzymology, 248, 59–84.

-

Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.

-

Bode, W., et al. (1989). The refined 1.9 A crystal structure of human leukocyte elastase in a complex with a valyl-chloromethyl ketone inhibitor. The EMBO Journal, 8(11), 3467–3475.

-

Williams, H. R., et al. (1987). Crystallization of human neutrophil elastase. Journal of Biological Chemistry, 262(35), 17178-17181.[4]

Sources

- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 2. researchgate.net [researchgate.net]

- 3. Strategy to design peptide inhibitors: structure of a complex of proteinase K with a designed octapeptide inhibitor N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2 at 2.5 A resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

application of Z-ALA-ALA-NH2 in drug delivery systems

Application Note: Z-Ala-Ala-NH2 in Enzyme-Responsive Drug Delivery Systems

Abstract

This technical guide details the application of Z-Ala-Ala-NH2 (N-Carbobenzyloxy-L-alanyl-L-alanine amide) and its derivatives in the design of targeted drug delivery systems (DDS). While often overshadowed by Val-Cit linkers in Antibody-Drug Conjugates (ADCs), the Ala-Ala motif offers distinct advantages in lysosomal degradation kinetics and synthetic accessibility. This guide covers two primary applications: (1) designing Cathepsin B-cleavable linkers for prodrugs/ADCs, and (2) utilizing the Z-capped dipeptide motif for supramolecular self-assembly (hydrogels). Detailed protocols for enzymatic validation and formulation are provided.

Introduction & Mechanism of Action

Z-Ala-Ala-NH2 is not merely a peptide intermediate; it represents a functional logic gate in drug delivery. Its utility stems from two structural components:

-

The Z-Group (Carbobenzyloxy): A hydrophobic protecting group that mimics the phenylalanine side chain preference of certain proteases and facilitates

- -

The Ala-Ala Motif: A specific substrate sequence recognized by Cathepsin B , a cysteine protease highly upregulated in the lysosomes of metastatic tumor cells (e.g., breast, lung, and prostate cancers).

The Biological Trigger: Cathepsin B

Cathepsin B functions primarily as a peptidyl dipeptidase.[] In the acidic environment of the lysosome (pH 4.5–5.5), it cleaves the amide bond between the Ala-Ala sequence and the payload (or a self-immolative spacer like PABC).

Why Z-Ala-Ala? Unlike the bulky Val-Cit linker, Ala-Ala is less sterically hindered, leading to faster cleavage kinetics in specific tumor subtypes. The "Z" cap is critical; it blocks the N-terminus, preventing non-specific exopeptidase degradation in the bloodstream while positioning the molecule as an endopeptidase substrate within the active site of Cathepsin B.

Figure 1: Mechanism of intracellular drug release triggered by lysosomal Cathepsin B.[2]

Application I: Enzyme-Responsive Linker Design

In this application, Z-Ala-Ala is used as the "trigger" segment connecting a cytotoxic payload (e.g., Doxorubicin, MMAE) to a carrier (Antibody or Nanoparticle).

Design Considerations

-

Spacer Requirement: Direct conjugation of a bulky drug to the C-terminus of Ala-Ala can sterically hinder Cathepsin B. It is standard practice to insert a PABC (p-aminobenzyl carbamate) self-immolative spacer between the Ala-Ala and the drug.

-

Stability: The Z-Ala-Ala linkage is generally stable in neutral blood plasma (pH 7.4) but degrades rapidly in the lysosome. This differential stability is the basis of its therapeutic index.

Comparison of Common Linkers:

| Linker Motif | Cleavage Enzyme | Plasma Stability | Kinetics |

|---|---|---|---|

| Val-Cit | Cathepsin B | High | Moderate |

| Phe-Lys | Cathepsin B | Low (cleaved by plasma proteases) | Fast |

| Ala-Ala | Cathepsin B / Elastase | High | Fast (Sterically unhindered) |

Application II: Supramolecular Hydrogels

Z-Ala-Ala-NH2 and its derivatives (e.g., Z-Ala-Ala-Octadecyl) are Low Molecular Weight Gelators (LMWGs). They self-assemble into nanofibrous networks that entrap water and drug molecules.[3]

-

Mechanism: The hydrophobic Z-group drives

- -

Use Case: Injectable depot formulations. The gel is injected as a liquid (sol) or a shear-thinning gel, solidifies/recovers in situ, and releases the drug as the Ala-Ala bonds are slowly eroded by local enzymes (biodegradation).

Experimental Protocols

Protocol A: Cathepsin B Cleavage Validation (In Vitro)

Purpose: To verify that your Z-Ala-Ala-Drug conjugate is actually cleavable by the enzyme before moving to cell studies.

Reagents:

-

Human Liver Cathepsin B (Sigma/Merck).

-

Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Reducing Agent: DTT (Dithiothreitol) - Critical for activating the cysteine active site.

-

Substrate: Z-Ala-Ala-NH2 (Model) or Z-Ala-Ala-Drug (0.1 mM stock in DMSO).

Workflow:

-

Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Activation Buffer containing 5 mM DTT . Incubate at 37°C for 15 minutes . Note: Without pre-incubation with DTT, the enzyme will be inactive.

-

Reaction Setup:

-

Mix 190 µL of Activated Enzyme Solution with 10 µL of Substrate Stock (Final Substrate Conc: 50 µM).

-

Negative Control: Add CA-074 (specific Cathepsin B inhibitor) to a parallel tube.

-

-

Incubation: Incubate at 37°C in a water bath.

-

Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.

-

Quenching: Immediately add 50 µL of ice-cold Acetonitrile (containing 0.1% TFA) to stop the reaction.

-

Analysis: Centrifuge at 10,000 x g for 5 min. Inject supernatant into RP-HPLC (C18 column). Monitor the disappearance of the Prodrug peak and appearance of the Free Drug peak.

Protocol B: Preparation of Z-Ala-Ala Based Hydrogels

Purpose: To formulate a sustained-release depot.

Reagents:

-

Z-Ala-Ala-NH2 (or hydrophobic derivative).

-

Solvent: DMSO or HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).

-

Buffer: PBS (pH 7.4).

Workflow (Solvent Switch Method):

-

Dissolution: Dissolve 10 mg of Z-Ala-Ala-NH2 in 100 µL of DMSO. Ensure complete solubilization (sonicate if necessary).

-

Triggering: Rapidly add 900 µL of PBS (pH 7.4) to the DMSO solution.

-

Aging: Allow the mixture to sit undisturbed at room temperature for 1–2 hours.

-

Validation: Invert the vial. If a stable hydrogel acts as a depot, the mass should not flow (Inversion Test).

-

Rheology (Optional): Perform an oscillatory frequency sweep. A storage modulus (

) significantly higher than the loss modulus (

Figure 2: Solvent-switch method for generating peptide hydrogels.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Cleavage Observed | Enzyme oxidation | Ensure DTT is fresh and added before the substrate. Cathepsin B requires a reducing environment. |

| Slow Cleavage | Steric hindrance | If using a large drug payload, insert a PABC spacer or a Glycine residue between Ala-Ala and the drug. |

| Precipitation (No Gel) | Concentration too low | Increase peptide concentration (try 20 mg/mL). Z-Ala-Ala-NH2 is moderately soluble; derivatives with longer alkyl tails gel better. |

| Gel Dissolves in Media | Weak intermolecular forces | Cross-link the gel or use a derivative with a more hydrophobic tail (e.g., Z-Ala-Ala-C18). |

References

-

Dubowchik, G. M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjugate Chemistry. Link

-

Kramer, L., et al. (2017). Cathepsin B-Cleavable Linkers for Antibody-Drug Conjugates.[][2][4] Current Current Opinion in Pharmacology. Link

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

-

Yang, Z., & Xu, B. (2004). A simple method to evaluate the enzymatic rate of a hydrogel-bound enzyme. Chemical Communications. Link

-

BOC Sciences. (2023). Cathepsin B Cleavable Linker Technology.[][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Z-Ala-Ala-NH2

Subject: Troubleshooting & Optimization Guide for the Purification of Z-Ala-Ala-NH2 (Carbobenzoxy-L-alanyl-L-alanine amide) Ticket ID: TECH-ZAA-001 Support Level: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely synthesizing Z-Ala-Ala-NH2 , a common substrate for elastase and a key intermediate in peptide chemistry. This molecule presents a specific purification profile: the Z-group (benzyloxycarbonyl) renders it lipophilic, while the C-terminal amide (-NH2) makes it neutral, distinguishing it from free-acid peptides.

This guide addresses the three most common failure points in its purification:

-

Incomplete removal of coupling reagents (Urea contamination).

-

Co-elution of starting materials (Z-Ala-OH or Ala-NH2).

-

"Oiling out" during recrystallization.

Module 1: The Standard Workup (The First Line of Defense)

Before attempting chromatography, you must maximize purity via Liquid-Liquid Extraction (LLE). Because Z-Ala-Ala-NH2 is a neutral amide, we can aggressively wash away acidic and basic impurities.

The Logic of Extraction

-

Target (Z-Ala-Ala-NH2): Neutral. Stays in the Organic Phase (Ethyl Acetate or DCM).

-

Impurity A (Ala-NH2): Basic. Moves to Aqueous Phase at low pH.

-

Impurity B (Z-Ala-OH): Acidic. Moves to Aqueous Phase at high pH.

Workflow Diagram

Figure 1: Liquid-Liquid Extraction logic for neutral peptide amides.

Protocol: Optimized Wash Cycle

Solvent System: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as it separates better from water and is less likely to form emulsions with peptide amides.

-

Dilution: Dilute the reaction mixture with EtOAc (approx. 10x volume of crude).

-

Acid Wash (Removes Amine): Wash 2x with 1N HCl or 5% KHSO4 .

-

Why? Protonates unreacted H-Ala-NH2, forcing it into the water layer.

-

-

Base Wash (Removes Acid): Wash 2x with Saturated NaHCO3 .

-

Why? Deprotonates unreacted Z-Ala-OH, forming the water-soluble sodium salt.

-

-

Neutralization: Wash 1x with Brine (Saturated NaCl) to remove trapped water.

-

Drying: Dry over anhydrous Na2SO4 and concentrate in vacuo.

Module 2: Troubleshooting Recrystallization

If your product is 85-90% pure after workup, recrystallization is superior to column chromatography for scalability.

Common Issue: "Oiling Out"

Z-protected peptides often separate as an oil rather than a crystal. This happens when the compound precipitates too fast or the solvent polarity is slightly off.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Procedure | Success Rate |

| EtOAc / Hexane | 1:1 to 1:4 | Dissolve in min. hot EtOAc. Add warm Hexane until cloudy. Cool slowly. | High (Standard) |

| Ethanol / Water | 9:1 to 1:1 | Dissolve in hot EtOH. Add water dropwise. | Medium (Risk of oiling) |

| MeOH / Ether | Solvent/Anti-solvent | Dissolve in MeOH. Vigorously stir while pouring into excess cold Ether. | High (For precipitation only) |

Protocol: The "Scratch and Seed" Technique

If you get an oil:

-

Re-heat the mixture until the oil dissolves.

-

Add a slightly smaller amount of the anti-solvent (e.g., Hexane) than before.[1]

-

Let it cool to room temperature undisturbed.

-